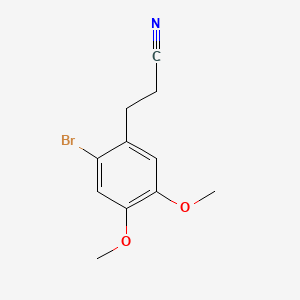3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
CAS No.: 35249-62-8
Cat. No.: VC1970689
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35249-62-8 |
|---|---|
| Molecular Formula | C11H12BrNO2 |
| Molecular Weight | 270.12 g/mol |
| IUPAC Name | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile |
| Standard InChI | InChI=1S/C11H12BrNO2/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h6-7H,3-4H2,1-2H3 |
| Standard InChI Key | PKRKQYZQPMFUJG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1)CCC#N)Br)OC |
| Canonical SMILES | COC1=C(C=C(C(=C1)CCC#N)Br)OC |
Introduction
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: A Comprehensive Overview
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (CAS 35249-62-8) is a brominated aromatic nitrile compound with significant applications in pharmaceutical synthesis. This article provides a detailed analysis of its properties, synthesis methods, and industrial relevance, drawing from peer-reviewed patents, chemical databases, and authoritative sources.
Synthesis Methods
The compound serves as a key intermediate in pharmaceutical synthesis, particularly for ivabradine. Below are optimized methods from industrial patents:
Method 1: Bromination and Nitrilation
-
Starting Material: (3,4-Dimethoxyphenyl)methyl alcohol.
-
Bromination: React with Br₂ in glacial acetic acid at 0°C, yielding 2-bromo-4,5-dimethoxybenzyl alcohol (95% yield) .
-
Nitrilation: Convert the alcohol to a nitrile via oxidation or substitution.
Method 2: Aldehyde-Derived Pathway
-
Starting Material: 3,4-Dimethoxybenzaldehyde.
-
Chain Extension: Introduce a propanenitrile group through condensation or nucleophilic addition.
-
Bromination: Achieve bromination at the 2-position.
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Yield | 95% (bromination) | 51% (total) |
| Key Reagents | Br₂, AcOH | Aldehyde, CN⁻ source |
| Industrial Viability | High | Moderate |
Applications in Pharmaceutical Synthesis
Ivabradine Production
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is a pivotal intermediate in synthesizing ivabradine (S 16257-2), a drug used to treat chronic heart failure and angina. The synthesis involves:
-
Cyclization: Formation of a bicyclic structure via intramolecular reactions.
-
Functionalization: Introduction of methylamino or other substituents.
-
Salt Formation: Conversion to hydrochloride or other pharmaceutical salts .
Downstream Products
| Product | Application |
|---|---|
| 4,5-Dimethoxy-1-cyanobenzocyclobutane | Intermediate for complex heterocycles |
| (3,4-Dimethoxybicyclooctatrienyl)methanamine | Potential therapeutic agents |
Research and Challenges
-
Synthetic Efficiency: Recent efforts focus on improving bromination yields and reducing reaction steps. For example, n-butyllithium is employed as a base in some protocols to enhance selectivity .
-
Alternative Routes: Exploring catalytic hydrogenation or cross-coupling reactions to streamline synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume